3Alpha-Hydroxymogrol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3Alpha-Hydroxymogrol is a triterpenoid isolated from Siraitia grosvenorii Swingle . It acts as a potent AMPK activator and enhances AMPK phosphorylation . The molecular formula of 3Alpha-Hydroxymogrol is C30H52O4 .

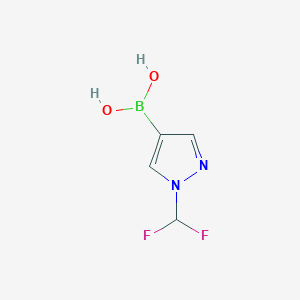

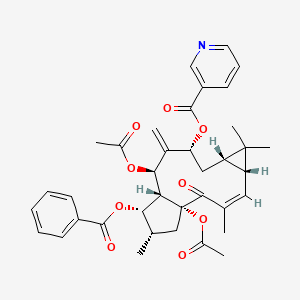

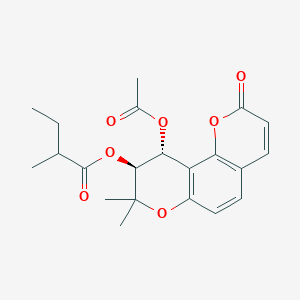

Molecular Structure Analysis

The molecular weight of 3Alpha-Hydroxymogrol is 476.7 g/mol . The IUPAC name is (3R,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol .Physical And Chemical Properties Analysis

3Alpha-Hydroxymogrol is a solid substance . It has a solubility of 90 mg/mL in DMSO (ultrasonic) . The compound has 4 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications

AMPK Activation

“3Alpha-Hydroxymogrol” is a triterpenoid isolated from Siraitia grosvenorii Swingle . It acts as a potent AMPK activator . AMPK, or AMP-activated protein kinase, is an enzyme that plays a role in cellular energy homeostasis. It has been a significant focus of research due to its implications in metabolic disorders such as diabetes, cancer, and cardiovascular disease. The ability of “3Alpha-Hydroxymogrol” to enhance AMPK phosphorylation could make it a valuable tool in researching these conditions.

Mechanism of Action

Target of Action

3Alpha-Hydroxymogrol is a triterpenoid isolated from Siraitia grosvenorii Swingle . The primary target of 3Alpha-Hydroxymogrol is AMP-activated protein kinase (AMPK) . AMPK is a key enzyme involved in energy homeostasis and metabolic regulation .

Mode of Action

3Alpha-Hydroxymogrol acts as a potent AMPK activator . It enhances the phosphorylation of AMPK . Phosphorylation is a key process that activates AMPK, enabling it to perform its role in regulating cellular energy homeostasis .

Biochemical Pathways

The activation of AMPK by 3Alpha-Hydroxymogrol influences several biochemical pathways. AMPK plays a crucial role in cellular energy homeostasis. It is activated under conditions of low energy and leads to a variety of downstream effects that increase energy production and decrease energy consumption . .

Result of Action

The activation of AMPK by 3Alpha-Hydroxymogrol leads to enhanced phosphorylation . This activation and subsequent phosphorylation can have various molecular and cellular effects, primarily related to the regulation of energy homeostasis .

properties

IUPAC Name |

(3R,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-25,31-34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23-,24-,25-,28+,29-,30+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYBBRAAICDTIS-HYBNOKSXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)O)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@H](C4(C)C)O)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B3027504.png)

![Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate](/img/structure/B3027510.png)

![tert-butyl (3aR,5S,7aR)-5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B3027518.png)

![4-[3-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027520.png)